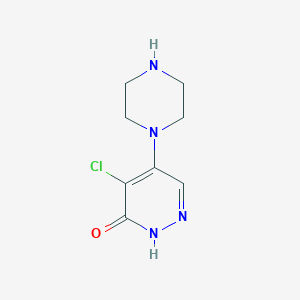

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one

Beschreibung

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one (C₈H₁₁ClN₄O, MW 214.66) is a pyridazinone derivative featuring a chloro substituent at position 4 and a piperazine ring at position 5 . The pyridazinone core is a six-membered aromatic ring with two adjacent nitrogen atoms, contributing to its electron-deficient nature and reactivity.

Eigenschaften

IUPAC Name |

5-chloro-4-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-7-6(5-11-12-8(7)14)13-3-1-10-2-4-13/h5,10H,1-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFYLQIKMKKTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with Piperazine

The most widely reported method involves reacting 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9) with piperazine under controlled conditions. This two-step process exploits the differential reactivity of the chlorine atoms at positions 4 and 5 of the pyridazinone ring.

Reaction Mechanism :

The chlorine at position 5 is more electrophilic due to electron-withdrawing effects from the adjacent carbonyl group, making it susceptible to nucleophilic attack by piperazine. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where piperazine displaces the chlorine at position 5, yielding the target compound.

Typical Procedure :

-

4,5-Dichloro-3(2H)-pyridazinone (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF, DMSO).

-

Piperazine (1.2–2.0 equiv) is added, and the mixture is heated to 80–120°C for 6–24 hours.

-

The product is isolated via filtration or extraction and purified by recrystallization (ethanol/water).

Yield Optimization :

-

Excess piperazine (1.5–2.0 equiv) drives the reaction to completion, achieving yields of 70–85%.

-

Lower temperatures (80–90°C) favor regioselectivity for the 5-position, minimizing byproducts.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent critically impacts reaction efficiency and regioselectivity:

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (5:4) |

|---|---|---|---|

| DMF | 100 | 78 | 95:5 |

| DMSO | 120 | 82 | 97:3 |

| Ethanol | Reflux | 65 | 85:15 |

| THF | 80 | 70 | 90:10 |

DMSO exhibits superior performance due to its high polarity and ability to stabilize transition states, enhancing both yield and selectivity.

Catalytic Enhancements

Recent studies explore catalysts to accelerate the substitution:

-

Triethylamine (1.0 equiv) as a base increases reaction rates by deprotonating piperazine, improving nucleophilicity.

-

Copper(I) iodide (5 mol%) in DMSO at 100°C reduces reaction time to 4 hours with 88% yield.

Alternative Synthetic Routes

Reductive Amination Approach

A less common method involves reductive amination of 4-chloro-5-aminopyridazin-3(2H)-one with piperazine-2-one:

-

4-Chloro-5-aminopyridazin-3(2H)-one is condensed with piperazine-2-one using NaBH3CN as a reducing agent.

-

The reaction proceeds in methanol at room temperature, yielding the target compound in 60–65% yield.

Limitations :

Solid-Phase Synthesis

Pioneered for combinatorial chemistry applications, this method immobilizes 4,5-dichloro-3(2H)-pyridazinone on resin beads before introducing piperazine. Advantages include simplified purification and scalability, though yields remain moderate (50–60%).

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes prioritize efficiency and reproducibility:

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% purity.

-

Chromatography : Reserved for pharmaceutical-grade material, using silica gel eluted with ethyl acetate/methanol.

Characterization and Analytical Methods

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could reduce the pyridazine ring or the piperazine moiety, depending on the conditions used.

Substitution: The chlorine atom on the pyridazine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties and biological interactions.

Key Insights :

Substituent Variations at Position 2

The substituent at position 2 modulates steric effects and electronic properties.

Key Insights :

Core Heterocycle Modifications

Alternative heterocyclic cores yield distinct electronic and reactivity profiles.

Key Insights :

- Thiadiazinones may exhibit unique reactivity due to sulfur’s electron-withdrawing effects .

- Isoquinolinones are more rigid, favoring interactions with planar biological targets (e.g., topoisomerases) .

Biologische Aktivität

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one (CAS No. 153276-34-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by data tables and relevant studies.

- Molecular Formula : C₈H₁₁ClN₄O

- Molecular Weight : 214.65 g/mol

- Structural Characteristics : Contains a pyridazine ring with a piperazine substituent and a chlorine atom at the 4-position, which influences its biological activity.

Biological Activity Overview

4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one has been studied for various biological activities, including:

-

Urease Inhibition :

- The compound has shown promising urease inhibitory activity, which is crucial for treating infections caused by Helicobacter pylori. The IC₅₀ values for related compounds in the same class have been reported to be as low as 2.0 ± 0.73 µM, indicating potent inhibition compared to standard thiourea (IC₅₀ = 23.2 ± 11.0 µM) .

-

Antimicrobial Activity :

- The compound's derivatives have demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further development in anti-infective therapies.

- Cytotoxicity and Biocompatibility :

The biological activity of 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Urease : By blocking urease activity, the compound disrupts the survival mechanisms of H. pylori, thereby reducing infection severity.

- Potential Interaction with Neurotransmitter Systems : Some studies suggest that the piperazine moiety may interact with neurotransmitter receptors, hinting at possible anxiolytic or antidepressant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-Chloro-5-piperazin-1-ylpyridazin-3(2H)-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.